molecular formula C13H18BrN B12084310 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine

Cat. No.: B12084310
M. Wt: 268.19 g/mol
InChI Key: BFACVFLZKWWIQZ-UHFFFAOYSA-N
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Description

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring attached to a propyl chain, which is further substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine typically involves the reaction of 3-bromophenylpropylamine with pyrrolidine under specific conditions. The process may include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenylpropylpyrrolidines.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-[3-(4-Bromo-phenyl)-propyl]-pyrrolidine: Similar structure but with a bromine atom at the para position.

    1-[3-(3-Chloro-phenyl)-propyl]-pyrrolidine: Similar structure with a chlorine atom instead of bromine.

    1-[3-(3-Methyl-phenyl)-propyl]-pyrrolidine: Similar structure with a methyl group instead of bromine.

Uniqueness: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-[3-(3-bromophenyl)propyl]pyrrolidine

InChI

InChI=1S/C13H18BrN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,4,6,8-10H2

InChI Key

BFACVFLZKWWIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC2=CC(=CC=C2)Br

Origin of Product

United States

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